Thiophene-2-thiol is a highly reactive, sulfur-containing heteroaromatic compound that serves as a critical precursor and functionalizing agent across multiple industrial sectors. Unlike standard aliphatic thiols or simple aromatic analogs, the unique electronic environment of the thiophene ring imparts distinct nucleophilicity and surface-binding characteristics. This translates to exceptional processability in metal-free cross-coupling, rapid catalyst-free heterocyclic synthesis, and non-dissociative adsorption on transition metals. Furthermore, its extremely low sensory threshold makes it a high-impact ingredient in the flavor and fragrance industry. For procurement teams, selecting Thiophene-2-thiol over generic thiols ensures access to a versatile building block that reduces manufacturing cycle times, eliminates heavy-metal catalyst dependencies, and enables ultra-low-dose formulations[1].
Substituting Thiophene-2-thiol with generic aliphatic thiols (e.g., methanethiol, cyclohexylthiol) or standard aromatic thiols routinely leads to process failures and degraded application performance. In surface functionalization, aliphatic thiols undergo spontaneous dissociative chemisorption, cleaving the S-H bond and permanently altering the surface chemistry, whereas Thiophene-2-thiol maintains its structural integrity via physisorption[1]. In synthetic workflows, aliphatic thiols fail completely in aerobic oxidative cross-coupling reactions where Thiophene-2-thiol thrives. Additionally, in flavor formulations, attempting to substitute this compound with alternative Maillard reaction products like thiazoles requires massive increases in ingredient volume—often by orders of magnitude—to achieve the same sensory impact, drastically increasing formulation costs and altering the final product matrix.
In self-assembled monolayer (SAM) formation on transition metals such as Pd(111), the electronic environment of the terminal sulfur atom dictates the binding mechanism. Methanethiol undergoes spontaneous dissociative chemisorption, leading to the cleavage of the S-H bond. In contrast, Thiophene-2-thiol adsorbs without S-H bond cleavage, resulting in physisorption [1].
| Evidence Dimension | S-H bond cleavage during surface adsorption |
| Target Compound Data | No S-H bond cleavage (physisorption) |
| Comparator Or Baseline | Methanethiol (Spontaneous dissociative chemisorption with S-H cleavage) |
| Quantified Difference | Fundamental shift in binding mechanism from destructive chemisorption to intact physisorption |
| Conditions | Pd(111) surface adsorption models |
Allows for non-destructive, reversible surface functionalization crucial for advanced catalyst recovery and specific electrode modifications.
The synthesis of heterocyclic thienyl sulfides typically requires complex workups and heavy-metal catalysis. However, Thiophene-2-thiol reacts neat with activated halogenated heterocycles in a substitution-type reaction without any catalyst, achieving completion in under 30 minutes (often 15 minutes). This is a stark contrast to traditional methods utilizing other thiols, which require copper catalysts and reaction times up to 18 hours[1].
| Evidence Dimension | Reaction time and catalyst requirement |
| Target Compound Data | <30 minutes, neat, catalyst-free |
| Comparator Or Baseline | Traditional methods (18 hours, requires copper catalysts) |
| Quantified Difference | 97% reduction in reaction time and elimination of heavy-metal catalysts |
| Conditions | Substitution reaction with activated halogenated heterocycles |
Drastically reduces manufacturing cycle times and eliminates heavy-metal catalyst costs and purification steps in pharmaceutical precursor production.
As a key aroma contributor in Maillard reaction products, Thiophene-2-thiol provides a highly desirable roasted coffee and meaty aroma. Its odor detection threshold is exceptionally low at ~0.8 µg/L. When compared to other nitrogen/sulfur heterocycles formed in similar matrices, such as thiazole (odor threshold of 38 mg/L, or 38,000 µg/L), Thiophene-2-thiol is orders of magnitude more potent [1].
| Evidence Dimension | Odor detection threshold |
| Target Compound Data | ~0.8 µg/L |
| Comparator Or Baseline | Thiazole (38,000 µg/L) |
| Quantified Difference | 47,500-fold lower concentration required for sensory detection |
| Conditions | Aqueous/wine model systems and sensory panel evaluation |
Enables ultra-low-dose formulation in the food and beverage industry, minimizing overall ingredient volume while achieving authentic roasted profiles.
In the K2CO3-promoted aerobic oxidative cross-coupling of trialkyl phosphites with thiols, Thiophene-2-thiol is well tolerated, yielding the corresponding phosphorothioates in moderate to high yields at room temperature. In contrast, the phosphorylation of aliphatic thiols, such as benzylthiol and cyclohexylthiol, completely fails to produce the desired cross-coupled products under identical metal-free conditions [1].
| Evidence Dimension | Product yield in metal-free cross-coupling |
| Target Compound Data | Moderate to high yield of phosphorothioates |
| Comparator Or Baseline | Aliphatic thiols (0% yield) |
| Quantified Difference | Successful coupling vs. complete reaction failure |
| Conditions | K2CO3-promoted aerobic oxidative cross-coupling with trialkyl phosphites at room temperature |
Provides a straightforward, metal-free route to construct phosphorus-sulfur bonds, avoiding the reactivity limitations of aliphatic thiols.
Where this compound is the right choice: Advanced electrode and sensor manufacturing where self-assembled monolayers (SAMs) must be formed without cleaving the S-H bond. Its physisorption profile on palladium and gold makes it superior to methanethiol for applications requiring reversible binding or intact thiol functionality at the metal interface [1].
Where this compound is the right choice: Industrial synthesis of heterocyclic thienyl sulfides used as pharmaceutical precursors. By utilizing Thiophene-2-thiol, manufacturers can bypass 18-hour, copper-catalyzed workflows in favor of rapid (<30 minute), catalyst-free reactions, significantly lowering process costs and heavy-metal remediation requirements [2].
Where this compound is the right choice: Commercial food, beverage, and artificial meat formulations requiring authentic roasted coffee or meaty notes. Its extremely low odor threshold (~0.8 µg/L) allows formulators to achieve target sensory profiles at a fraction of the volume required by alternative Maillard reaction products like thiazoles [3].
Where this compound is the right choice: Agrochemical and chemical biology synthesis workflows targeting phosphorus-sulfur bond construction. Thiophene-2-thiol readily undergoes K2CO3-promoted aerobic oxidative cross-coupling at room temperature, succeeding where aliphatic thiols fail, thus enabling greener, metal-free production routes [4].
Irritant